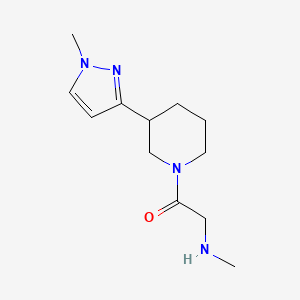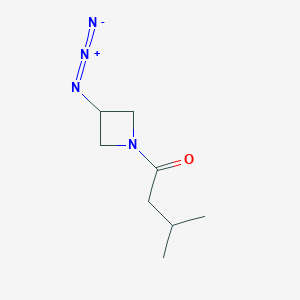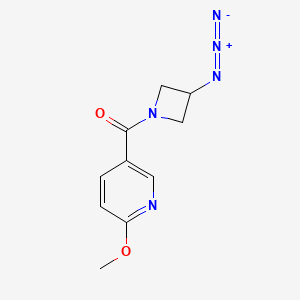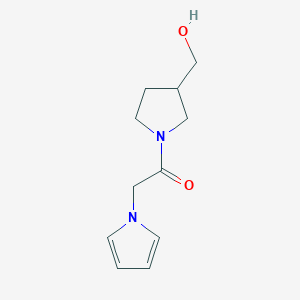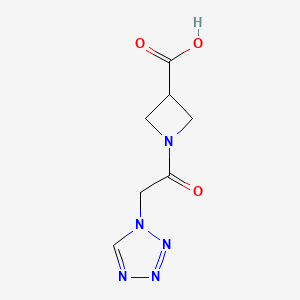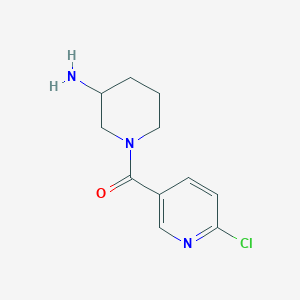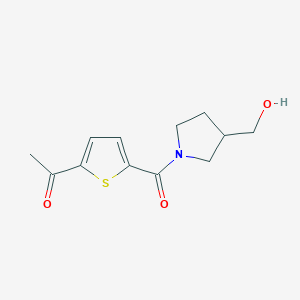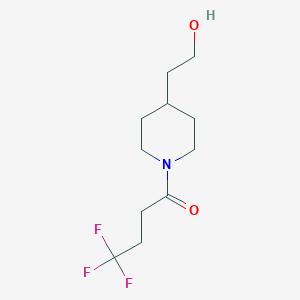
4,4,4-三氟-1-(4-(2-羟乙基)哌啶-1-基)丁烷-1-酮
描述
4,4,4-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)butan-1-one, also known as TF-HEPB, is an organic compound that is used in a variety of scientific research applications. It is a synthetic molecule that has a wide range of biochemical and physiological effects, and is a popular choice for laboratory experiments due to its unique properties and advantages.
科学研究应用
合成和结构分析
- Flores 等人 (2018) 进行的一项研究考察了相关的三氟甲基取代化合物的合成及其与羟胺和肼的反应。该研究强调了所得化合物的 X 射线结构分析,突出了它们的分子构型和键合特性 (Flores 等人,2018)。
药物应用
- Devine 等人 (2020) 探索了结构相似的抗糖尿病化合物与 2-羟丙基-β-环糊精之间的分子关联,揭示了改进的溶解度和与单独化合物相同的生物活性。这表明了潜在的药物应用 (Devine 等人,2020)。
发光特性
- Moriguchi 等人 (2017) 对具有三氟甲基基团的相关铕 (III) 配合物的研究提供了对其发光特性的见解,这对于光致发光中的应用可能很有价值 (Moriguchi 等人,2017)。
合成应用
- Zanatta 等人 (2001) 证明了三氟甲基化 β-缩醛二醇(一类与主题化合物密切相关的化合物)在合成特定的吡咯烷-2-酮衍生物中的合成潜力。这表明此类化合物在合成化学中的多功能性 (Zanatta 等人,2001)。
化学反应和相互作用
- Vardanyan (2018) 的一篇论文讨论了 1-苯基-3-(哌啶-1-基)丙烷和丁烷-1-醇的衍生物的合成和药理特性,这些衍生物与所讨论的化合物具有结构相似性。这项研究提供了对这些化合物的更广泛的化学反应和潜在应用的见解 (Vardanyan,2018)。
属性
IUPAC Name |
4,4,4-trifluoro-1-[4-(2-hydroxyethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO2/c12-11(13,14)5-1-10(17)15-6-2-9(3-7-15)4-8-16/h9,16H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAHVJTZRWWDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1476286.png)
